N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
Overview
Description
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide: is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-amino-1,3,4-thiadiazole with an appropriate phenyl derivative under specific conditions to form the thiadiazole core. Subsequent reactions with benzenecarbothioamide derivatives lead to the formation of the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide has been studied for its potential biological activities. It may serve as a ligand for binding to specific proteins or enzymes, influencing biological pathways.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound may be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its applications can extend to various sectors, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
The mechanism by which N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N-(5-Amino-1,3,4-thiadiazol-2-yl)methanesulfonamide
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide derivatives
Thiadiazole derivatives as anticancer agents
Uniqueness: N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide stands out due to its specific structural features and potential applications. While similar compounds may share the thiadiazole core, the presence of the benzenecarbothioamide group adds a unique dimension to its chemical and biological properties.
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S2/c16-15-19-18-14(21-15)11-8-4-5-9-12(11)17-13(20)10-6-2-1-3-7-10/h1-9H,(H2,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAASJROHEGEFDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2C3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553631 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111324-13-1 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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